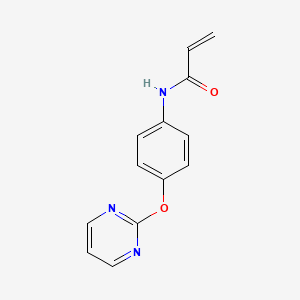
N-(4-Pyrimidin-2-yloxyphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Pyrimidin-2-yloxyphenyl)prop-2-enamide, commonly known as PYR, is a chemical compound that has been widely studied for its potential applications in scientific research. PYR is a small molecule that is structurally similar to other commonly used research compounds, such as tamoxifen and clomiphene. Its unique properties make it a promising candidate for use in a variety of research applications.
Mécanisme D'action
The exact mechanism of action of PYR is not fully understood, but it is believed to act by modulating the activity of various signaling pathways involved in cell growth, differentiation, and survival. PYR has been shown to inhibit the activity of the estrogen receptor, which is involved in the growth and proliferation of breast cancer cells. It has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects
PYR has been shown to have a number of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and modulation of cellular metabolism. In addition, PYR has been shown to have anti-inflammatory effects and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
PYR has a number of advantages for use in laboratory experiments, including its small size, ease of synthesis, and potential for use in a variety of research areas. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are a number of potential future directions for research on PYR, including further studies of its mechanism of action, its potential applications in other research areas, and the development of more potent and selective analogs. In addition, there is potential for the development of PYR-based therapies for a variety of diseases, including cancer, neurological disorders, and cardiovascular disease.
Méthodes De Synthèse
PYR can be synthesized using a variety of methods, including the reaction of 4-hydroxypyrimidine-2-carboxylic acid with propargyl bromide, followed by conversion to the amide using standard coupling reagents. Other methods include the reaction of 4-chloropyrimidine-2-carboxylic acid with propargylamine, followed by conversion to the amide using standard coupling reagents.
Applications De Recherche Scientifique
PYR has been studied for its potential applications in a variety of research areas, including cancer research, neurological disorders, and cardiovascular disease. In cancer research, PYR has been shown to inhibit the growth of breast cancer cells in vitro and in vivo. In neurological disorders, PYR has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In cardiovascular disease, PYR has been shown to have anti-inflammatory effects and to reduce the incidence of atherosclerosis in animal models.
Propriétés
IUPAC Name |
N-(4-pyrimidin-2-yloxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-2-12(17)16-10-4-6-11(7-5-10)18-13-14-8-3-9-15-13/h2-9H,1H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJHREPMEUKXDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)OC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Pyrimidin-2-yloxyphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2441162.png)

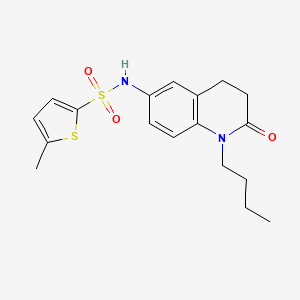
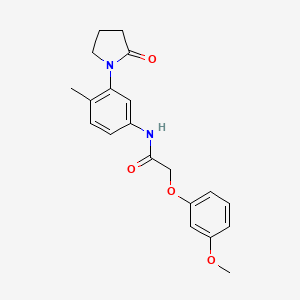
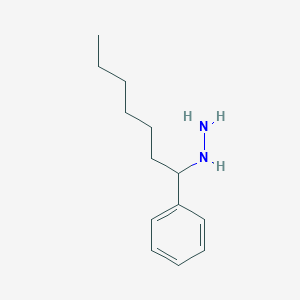
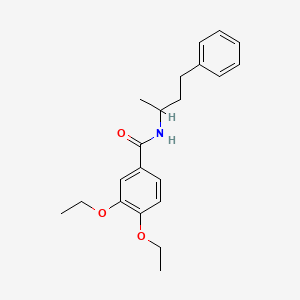
![4-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}morpholine](/img/structure/B2441172.png)
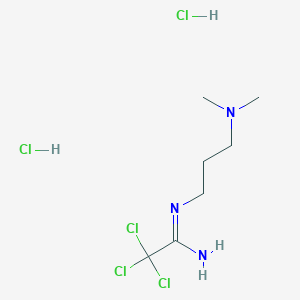
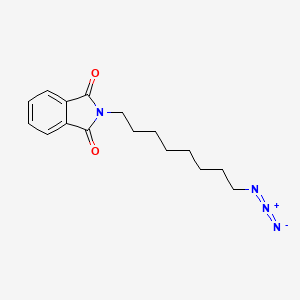
![2,4-Dimethyl-5-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2441177.png)

![[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(2,5-dichlorophenyl)sulfanyl]acetate](/img/structure/B2441180.png)
![N-(2-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2441181.png)